(S)-Ethyl 4-bromo-3-hydroxybutanoate

Description

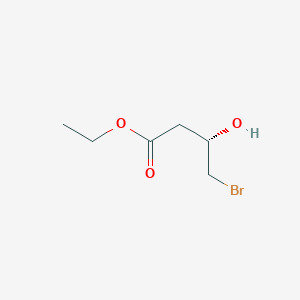

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl (3S)-4-bromo-3-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO3/c1-2-10-6(9)3-5(8)4-7/h5,8H,2-4H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIZRKZQHJNWBEI-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H](CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369976 | |

| Record name | Ethyl (3S)-4-bromo-3-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95537-36-3 | |

| Record name | Ethyl (3S)-4-bromo-3-hydroxybutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95537-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (3S)-4-bromo-3-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanoic acid, 4-bromo-3-hydroxy-, ethyl ester, (3S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for S Ethyl 4 Bromo 3 Hydroxybutanoate

Enantioselective Biocatalytic Approaches

Biocatalytic methods offer significant advantages over traditional chemical synthesis, including mild reaction conditions, high enantioselectivity, and a reduced environmental footprint. Two primary strategies have been explored for the synthesis of (S)-ethyl 4-bromo-3-hydroxybutanoate: the kinetic resolution of racemic mixtures and the asymmetric reduction of a prochiral ketone.

Kinetic Resolution Strategies

Kinetic resolution is a widely used enzymatic method for separating enantiomers from a racemic mixture. This process relies on the differential rate of reaction of the two enantiomers with an enzyme, allowing for the isolation of one enantiomer in high purity.

One innovative approach to this compound involves the enzymatic kinetic resolution of racemic β-lactones, such as 4-bromomethyl-β-lactone. In this strategy, a lipase selectively catalyzes the alcoholysis of one enantiomer of the β-lactone, leading to the formation of the desired hydroxy ester, while the other enantiomer of the lactone remains largely unreacted.

The reaction is typically carried out in an organic solvent with an alcohol, such as ethanol, serving as the nucleophile. The lipase, often in an immobilized form for enhanced stability and reusability, facilitates the ring-opening of the (R)-enantiomer of 4-bromomethyl-β-lactone at a much faster rate than the (S)-enantiomer. This results in the formation of (R)-ethyl 4-bromo-3-hydroxybutanoate and leaves behind the unreacted (S)-4-bromomethyl-β-lactone, which can then be isolated and converted to the desired this compound in a subsequent step. Alternatively, if the lipase preferentially reacts with the (S)-enantiomer, the desired product is formed directly.

| Lipase Source | Substrate | Nucleophile | Conversion (%) | Enantiomeric Excess of Product (eep, %) | Enantiomeric Excess of Substrate (ees, %) |

|---|---|---|---|---|---|

| Candida antarctica Lipase B | 4-aryl-β-lactone | Methanol (B129727) | ~50 | >99 | >99 |

| Pseudomonas cepacia Lipase | N-hydroxymethyl-β-lactam | 2,2,2-trifluoroethyl butanoate | Variable | 27 to >200 (E value) | Variable |

Candida antarctica lipase B (CALB) is one of the most extensively used and studied lipases for kinetic resolutions due to its broad substrate scope, high stability, and excellent enantioselectivity. mdpi.com The catalytic mechanism of CALB, like other serine hydrolases, involves a catalytic triad composed of serine, histidine, and aspartate residues. mdpi.com The reaction proceeds through the formation of a tetrahedral intermediate, where the serine residue acts as a nucleophile, attacking the carbonyl carbon of the substrate. mdpi.com

The high enantioselectivity of CALB arises from the specific interactions between the substrate and the amino acid residues lining the enzyme's active site. nih.gov The three-dimensional structure of the active site creates a chiral environment that preferentially binds one enantiomer over the other in an orientation suitable for catalysis. nih.gov For the ring-opening of β-lactones, the enzyme's active site accommodates one enantiomer in a way that allows for the nucleophilic attack by the catalytic serine, while the other enantiomer binds in a non-productive orientation, thus accounting for the difference in reaction rates. Molecular dynamics studies have been employed to model the enzyme-substrate interactions and predict the enantioselectivity of CALB-catalyzed reactions. nih.gov

Asymmetric Reduction of β-Keto Esters

An alternative and more direct biocatalytic route to this compound is the asymmetric reduction of a prochiral β-keto ester, such as methyl 4-bromo-3-oxobutanoate or ethyl 4-bromo-3-oxobutanoate. This approach utilizes oxidoreductase enzymes, which can deliver a hydride to the ketone carbonyl with high stereoselectivity.

Ketoreductases (KERs) and alcohol dehydrogenases (ADHs) are classes of enzymes that catalyze the reduction of ketones to alcohols, typically requiring a nicotinamide cofactor (NADH or NADPH) as the hydride source. A wide variety of KERs and ADHs have been identified from microbial sources and have been successfully employed for the synthesis of chiral alcohols, including derivatives of 4-bromo-3-hydroxybutanoate.

For the production of the (S)-enantiomer, an enzyme that follows the anti-Prelog stereoselectivity is required. The reaction involves the incubation of the β-keto ester substrate with the enzyme and a cofactor regeneration system. Cofactor regeneration is crucial for the economic viability of the process and is often achieved by using a sacrificial alcohol, such as isopropanol (B130326), and a corresponding dehydrogenase, or by using glucose and glucose dehydrogenase. nih.gov Several studies have demonstrated the successful reduction of similar substrates, like ethyl 4-chloro-3-oxobutanoate, to the corresponding (S)-hydroxy ester with high conversion and excellent enantiomeric excess. nih.gov

| Enzyme | Substrate | Cofactor System | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration |

|---|---|---|---|---|---|

| ChKRED20 (mutant) | Ethyl 4-chloro-3-oxobutanoate | NADPH | >99 | >99.5 | S |

| Aldehyde Reductase (recombinant E. coli) | Ethyl 4-chloro-3-oxobutanoate | NADPH (with GDH regeneration) | 90.5 | 99 | R |

The substrate specificity and stereocontrol of ketoreductases and alcohol dehydrogenases are determined by the architecture of their active sites. The size, shape, and hydrophobicity of the amino acid residues in the active site dictate which substrates can bind and in what orientation. This, in turn, controls the facial selectivity of the hydride attack on the carbonyl carbon, leading to the formation of either the (R)- or (S)-alcohol.

For instance, the reduction of β-keto esters can be influenced by the nature of the ester group and the substituent at the γ-position. Enzymes exhibit varying degrees of tolerance for different substrates. The stereochemical outcome of the reduction can often be predicted based on empirical rules, such as Prelog's rule, which relates the stereochemistry of the product to the relative size of the substituents on the ketone. However, numerous enzymes that disobey this rule (anti-Prelog) are known and are particularly valuable for accessing certain enantiomers. Modern enzyme engineering techniques, such as directed evolution and site-directed mutagenesis, have enabled the tailoring of ketoreductases to improve their activity, stability, and stereoselectivity for specific substrates of industrial interest.

Chemoenzymatic Synthesis Routes

Chemoenzymatic strategies offer a powerful approach to the synthesis of this compound, combining the selectivity of enzymatic reactions with the efficiency of chemical transformations. These multi-step processes can provide high enantiomeric purity and yields.

Enzymatic Hydrolysis of Racemic Halogenated Hydroxybutanoates to Chiral Lactones

One effective chemoenzymatic method involves the kinetic resolution of a racemic precursor through lipase-catalyzed hydrolysis. Lipases can selectively hydrolyze one enantiomer of a substrate ester, leaving the other unreacted and allowing for the separation of enantiomerically enriched compounds. For instance, lipases are capable of catalyzing the enantioselective hydrolysis of racemic 3-acyloxy-γ-butyrolactone to produce the desired (S)-3-hydroxy-γ-butyrolactone . While direct enzymatic hydrolysis of racemic ethyl 4-bromo-3-hydroxybutanoate to a chiral lactone is not extensively detailed, analogous transformations with similar substrates are well-established. For example, Candida antarctica lipase B (CAL-B) has been shown to enantioselectively catalyze the ring opening of β-lactones with ethanol, yielding products like ethyl (R)-4-bromo-3-hydroxybutanoate with high enantioselectivity researchgate.net. This principle of enzymatic resolution is a cornerstone of chemoenzymatic routes to chiral building blocks.

Subsequent Acid-Catalyzed Ring Opening for Enantiomeric Conversion

Following the enzymatic resolution to obtain a chiral lactone, such as (S)-3-hydroxy-γ-butyrolactone, a subsequent acid-catalyzed ring-opening reaction can be employed to yield the target compound. The lactone ring, while relatively stable, can be opened under acidic conditions. This process typically involves protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack. In the context of synthesizing this compound, opening the (S)-3-hydroxy-γ-butyrolactone ring with hydrogen bromide would form the corresponding 4-bromo acid . Subsequent esterification would then yield the final product. This strategy is a key step in converting the chiral lactone intermediate into the desired linear ester.

Whole-Cell Biocatalysis and Recombinant Microbial Systems

Whole-cell biocatalysis and the use of recombinant microbial systems represent a robust and increasingly popular approach for the synthesis of chiral halohydrins like this compound. These methods leverage the metabolic machinery of microorganisms to perform highly selective reductions.

The asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (S)-4-chloro-3-hydroxybutanoate using recombinant Escherichia coli cells has been extensively studied and provides a strong model for the synthesis of the bromo-analog nih.govresearchgate.net. In these systems, a carbonyl reductase or a secondary alcohol dehydrogenase is co-expressed with a cofactor regeneration system, such as glucose dehydrogenase, within the microbial host nih.govnih.gov. This co-expression circumvents the need for the costly addition of external cofactors like NADH or NADPH nih.gov.

For example, a recombinant E. coli system co-expressing a carbonyl reductase from Pichia stipitis and a glucose dehydrogenase from Bacillus megaterium has been shown to effectively reduce ethyl 4-chloro-3-oxobutanoate to (S)-ethyl 4-chloro-3-hydroxybutanoate with over 99% enantiomeric excess nih.gov. The use of a water/organic solvent biphasic system can further enhance the reaction by overcoming substrate instability and product inhibition, leading to high product yields nih.govnih.gov. Given the structural similarity, these recombinant systems are highly applicable to the synthesis of this compound from ethyl 4-bromo-3-oxobutanoate. Research has also focused on isolating and expressing reductases from various microorganisms, such as Penicillium citrinum and Leifsonia sp., that show activity towards 4-bromo-3-oxobutyrate esters nih.govresearchgate.net.

Table 1: Examples of Whole-Cell Biocatalysis for the Synthesis of Chiral Halohydrin Esters

| Microorganism/System | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|

| Recombinant E. coli expressing secondary alcohol dehydrogenase from Candida parapsilosis | Ethyl 4-chloroacetoacetate | (R)-Ethyl 4-chloro-3-hydroxybutanoate | >99% | 95.2% conversion | nih.gov |

| Recombinant E. coli co-expressing carbonyl reductase from Pichia stipitis and glucose dehydrogenase from Bacillus megaterium | Ethyl 4-chloro-3-oxobutanoate | (S)-Ethyl 4-chloro-3-hydroxybutanoate | >99% | 90.7% | nih.gov |

| Recombinant E. coli expressing reductase from Penicillium citrinum | Methyl 4-bromo-3-oxobutyrate | Methyl (S)-4-bromo-3-hydroxybutyrate | High optical purity | High productivity | nih.gov |

Enzyme Engineering and Directed Evolution for Enhanced Catalytic Performance

To further improve the efficiency and applicability of enzymatic and whole-cell biocatalytic methods, enzyme engineering and directed evolution have become indispensable tools. These techniques aim to enhance key properties of the biocatalysts, such as thermostability, enantioselectivity, and substrate specificity.

Directed evolution, which mimics the process of natural selection in the laboratory, has been successfully applied to ketoreductases (KREDs) and carbonyl reductases (CRs) to improve their performance in synthesizing chiral alcohols rsc.orgnih.gov. For instance, directed evolution has been used to increase the thermal stability and activity of ketoreductases like the one from Lactobacillus brevis rsc.org. Structure-guided directed evolution, which uses knowledge of the enzyme's three-dimensional structure to inform the design of mutations, has also proven effective. An engineered carbonyl reductase from Sporobolomyces salmonicolor AKU4429 showed a 23.9-fold enhancement in enzyme activity and excellent stereoselectivity after directed evolution researchgate.netacs.org.

Protein engineering has also been employed to improve the thermostability and enantioselectivity of a β-keto ester reductase from Penicillium citrinum for the production of (S)-4-bromo-3-hydroxybutyrate nih.gov. These advanced techniques allow for the tailoring of enzymes to specific industrial process requirements, making the biocatalytic production of this compound more viable and efficient nih.gov. The ability to engineer enzymes can even lead to a reversal in enantiomeric preference, providing access to both enantiomers of a chiral product from the same starting material rsc.org.

Table 2: Impact of Enzyme Engineering on Carbonyl Reductase Performance

| Enzyme Source | Engineering Strategy | Improvement | Application | Reference |

|---|---|---|---|---|

| Sporobolomyces salmonicolor AKU4429 | Structure-guided directed evolution | 23.9-fold increase in activity, >98% stereoisomer ratio | Stereoselective reduction of cyclic diketones | researchgate.netacs.org |

| Lactobacillus brevis | Directed evolution | Increased thermal stability and activity | Synthesis of chiral alcohols | rsc.org |

| Penicillium citrinum | Error-prone PCR-based random mutagenesis | Improved thermostability and enantioselectivity | Production of (S)-4-bromo-3-hydroxybutyrate | nih.gov |

Chiral Pool Strategies

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to synthesize more complex chiral molecules. This approach takes advantage of the inherent chirality of the starting material to control the stereochemistry of the final product.

Derivatization from Naturally Occurring Chiral Hydroxybutanoic Acid Derivatives (e.g., (S)-3-hydroxybutyrolactone)

(S)-3-hydroxy-γ-butyrolactone is an important chiral building block that can be derived from renewable resources like malic acid and carbohydrates nih.govresearchgate.net. Its availability in high enantiomeric purity makes it an excellent starting material for the synthesis of this compound. The synthesis of related compounds, such as (R)-4-cyano-3-hydroxybutyric acid ethyl ester, often begins with (S)-3-hydroxy-γ-butyrolactone researchgate.net.

The synthetic route would involve the ring-opening of (S)-3-hydroxy-γ-butyrolactone. As previously mentioned, treatment with hydrogen bromide can open the lactone ring to form (S)-4-bromo-3-hydroxybutanoic acid . Subsequent esterification of the carboxylic acid with ethanol would then yield the target molecule, this compound. This strategy provides a reliable and stereocontrolled route to the desired product, leveraging the chirality of a naturally derived precursor.

Synthesis from Carbohydrate-Derived Chiral Precursors (e.g., D-erythronolactone)

The synthesis of enantiomerically pure compounds from readily available chiral starting materials, often referred to as the "chiral pool," is a cornerstone of asymmetric synthesis. Carbohydrates represent a significant and structurally diverse component of this chiral pool. While a direct synthesis of this compound from D-erythronolactone is not extensively documented in readily available literature, the principles of such a transformation can be illustrated through analogous syntheses from other chiral precursors like L-malic acid. A general strategy involves the esterification of the chiral starting material, followed by stereoselective reduction and subsequent functional group manipulations, such as bromination, to yield the target molecule. This approach leverages the inherent chirality of the starting material to control the stereochemistry of the final product.

Asymmetric Organocatalytic Approaches to Chiral 4-bromo-3-hydroxybutanoates

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective formation of carbon-carbon bonds, offering a metal-free alternative to traditional catalysts. The synthesis of chiral β-hydroxy esters, structurally related to the target molecule, is often achieved through organocatalytic aldol reactions. mdpi.comnih.gov Proline and its derivatives are frequently employed as catalysts in these transformations. nih.gov

The general mechanism involves the reaction of an aldehyde with a ketone or another aldehyde, catalyzed by a chiral secondary amine like proline. The catalyst forms a chiral enamine intermediate with one of the carbonyl compounds, which then reacts stereoselectively with the other carbonyl partner. For the synthesis of this compound, a hypothetical approach would involve the asymmetric aldol reaction between bromoacetaldehyde and an ethyl acetate (B1210297) equivalent, catalyzed by a suitable chiral organocatalyst. The choice of catalyst and reaction conditions would be critical to control the stereochemical outcome at the newly formed stereocenter. While specific examples for the synthesis of the bromo-analog are not widespread, the versatility of organocatalytic aldol reactions suggests its potential applicability.

Below is a table summarizing various organocatalysts used in asymmetric aldol reactions for the synthesis of β-hydroxy esters:

| Catalyst Type | Example Catalyst | Typical Substrates | Key Features |

| Amino Acid | L-Proline | Aldehydes, Ketones | Readily available, environmentally benign. |

| Prolinamide Derivatives | Prolinamide | Aldehydes, Ketones | Enhanced reactivity and stereoselectivity. |

| Diarylprolinol Silyl (B83357) Ethers | Jørgensen–Hayashi catalyst | Aldehydes, α,β-Unsaturated aldehydes | High enantioselectivities for various transformations. |

| Chiral Thioureas | Bifunctional thioureas | Ynones, Isatins | Activation through hydrogen bonding. scielo.br |

Asymmetric Metal-Catalyzed Syntheses of this compound and its Analogs

Asymmetric metal-catalyzed hydrogenation is a highly efficient method for the synthesis of chiral alcohols from prochiral ketones. Ruthenium and rhodium complexes with chiral ligands are prominent catalysts in these transformations. wiley-vch.dedicp.ac.cn The synthesis of this compound can be achieved through the asymmetric hydrogenation of ethyl 4-bromo-3-oxobutanoate.

Chiral phosphine ligands, such as BINAP, are commonly used to create a chiral environment around the metal center, directing the hydrogenation to one face of the carbonyl group. For instance, rhodium-catalyzed asymmetric hydrogenation has been extensively used for the synthesis of chiral drugs and their intermediates. Similarly, ruthenium-catalyzed asymmetric transfer hydrogenation has proven effective for the reduction of various ketone derivatives with high enantioselectivity. dicp.ac.cn

The following table presents examples of metal catalysts and their applications in asymmetric hydrogenation of ketoesters:

| Metal | Chiral Ligand | Substrate Type | Product Configuration | Reference |

| Rhodium | DuPhos | Alkyl dehydroamino acid derivatives | (S) or (R) with high ee | wiley-vch.de |

| Rhodium | Josiphos | Ethyl 3-oxobutanoate | High ee | wiley-vch.de |

| Ruthenium | Chiral diamine/phosphine complexes | β-Substituted α-oxobutyrolactones | cis-β-substituted α-hydroxybutyrolactones | dicp.ac.cn |

Chemical Synthetic Routes for Enantiopure Production

Stereodefined Bromination Reactions of Butanoic Acid Derivatives

The stereoselective introduction of a bromine atom is a critical step in several synthetic routes to this compound. One advanced approach involves the enantioselective bromination of alkenes or enolates using a chiral catalyst. For example, chiral bifunctional sulfide-catalyzed enantioselective bromolactonizations of alkenoic acids have been developed. beilstein-journals.org While this specific reaction leads to a lactone, the underlying principle of using a chiral catalyst to control the stereochemistry of the bromination is highly relevant.

Another strategy could involve the use of chiral phosphoric acid catalysts in asymmetric bromination reactions. These catalysts can create a chiral environment that directs the attack of a brominating agent, such as N-bromosuccinimide (NBS), to one face of a double bond or enolate, leading to a high degree of enantioselectivity. nih.gov The application of such methods to a suitable butanoic acid derivative could provide a direct route to the desired chiral bromo-hydroxy ester.

Multi-step Syntheses Involving Stereoselective Transformations

Multi-step synthesis from a chiral precursor is a reliable method to obtain enantiopure this compound. A notable example is the synthesis starting from (S)-3-hydroxybutyrolactone. This approach involves treating the lactone with hydrobromic acid in acetic acid, followed by esterification with ethanol. google.com

Another versatile chiral precursor is L-malic acid. researchgate.net A typical synthetic sequence would involve:

Esterification: Protection of the carboxylic acid groups of L-malic acid.

Reduction: Selective reduction of one of the ester groups to a primary alcohol.

Hydroxyl Group Activation and Bromination: Conversion of the primary alcohol to a bromide.

Final Esterification: Ensuring the remaining carboxylic acid is an ethyl ester.

This multi-step approach allows for precise control over the stereochemistry at each step, ensuring the final product is obtained with high enantiomeric purity.

Emerging Synthetic Methodologies

Biocatalysis is an emerging field that offers environmentally friendly and highly selective alternatives to traditional chemical synthesis. The synthesis of chiral halo-hydroxybutanoates has been successfully achieved using various microbial reductases and whole-cell systems. nih.govnih.govnih.gov Specifically, the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to its corresponding (S)-hydroxy ester has been extensively studied, providing a strong precedent for the synthesis of the bromo-analog. nih.govnih.govresearchgate.net

These biocatalytic reductions often employ recombinant Escherichia coli cells that overexpress specific ketoreductases. nih.govnih.gov To drive the reaction and regenerate the necessary cofactor (NADPH), a co-enzyme regeneration system, such as glucose dehydrogenase, is often co-expressed. nih.govnih.gov

The table below highlights some biocatalytic systems used for the synthesis of chiral 4-halo-3-hydroxybutanoates:

| Biocatalyst | Substrate | Product | Key Features | Reference |

| Saccharomyces cerevisiae reductase (YDL124W) | Ethyl 4-chloro-3-oxobutanoate | (S)-Ethyl 4-chloro-3-hydroxybutanoate | High enantioselectivity. | nih.gov |

| Aureobasidium pullulans SW0202 cells | Ethyl 4-chloro-3-oxobutanoate | (S)-Ethyl 4-chloro-3-hydroxybutanoate | High molar conversion and optical purity in a biphasic system. | researchgate.net |

| Recombinant E. coli with carbonyl reductase and glucose dehydrogenase | Ethyl 4-chloro-3-oxobutanoate | (S)-Ethyl 4-chloro-3-hydroxybutanoate | High product concentration in an aqueous monophase system. | nih.gov |

| Sporobolomyces salmonicolor aldehyde reductase | Ethyl 4-chloro-3-oxobutanoate | (R)-Ethyl 4-chloro-3-hydroxybutanoate | High molar yield in an organic solvent-water diphasic system. | nih.gov |

These enzymatic methods often proceed with excellent enantioselectivity and under mild reaction conditions, making them an attractive and sustainable approach for the production of this compound.

Continuous Flow Chemistry in Stereoselective Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, offering significant advantages over traditional batch processing. nih.govmdpi.comorganic-chemistry.orgnih.gov These advantages include enhanced heat and mass transfer, improved safety profiles when handling hazardous reagents, and the potential for straightforward automation and scale-up. organic-chemistry.org In the context of stereoselective synthesis, continuous flow reactors provide precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for achieving high levels of enantioselectivity. organic-chemistry.org

While the direct synthesis of this compound in a continuous flow system is not extensively documented in publicly available literature, the principles and successes in related stereoselective transformations demonstrate its applicability. For instance, continuous flow has been successfully employed in the asymmetric synthesis of various chiral APIs and their precursors. nih.gov These processes often utilize immobilized enzymes or chiral catalysts packed into columns, allowing for the continuous conversion of substrates into enantiomerically enriched products. This approach not only facilitates catalyst recycling but also simplifies product purification. nih.gov

The stereoselective reduction of a prochiral ketone is a key step in the synthesis of many chiral hydroxy esters. In a flow-based system, a solution of the corresponding β-keto ester could be continuously passed through a heated reactor coil containing a chiral reducing agent or a packed-bed reactor with an immobilized asymmetric catalyst. The precise temperature control afforded by flow reactors can minimize the formation of side products and enhance the enantiomeric excess (ee) of the desired (S)-enantiomer.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Stereoselective Reactions

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Heat Transfer | Often inefficient, leading to temperature gradients and potential side reactions. | Highly efficient, allowing for precise temperature control and improved selectivity. |

| Mass Transfer | Can be limited, especially in multiphasic systems, affecting reaction rates. | Enhanced due to small reactor dimensions and efficient mixing. |

| Safety | Handling of large quantities of hazardous materials poses significant risks. | Smaller reaction volumes at any given time inherently improve safety. |

| Scalability | Often requires re-optimization of reaction conditions. | Generally more straightforward by extending the operation time or "numbering-up" reactors. |

| Stereocontrol | Can be challenging to maintain consistently on a large scale. | Precise control over parameters often leads to higher and more consistent stereoselectivity. |

The application of continuous flow to the synthesis of chiral halohydrins, a class of compounds to which this compound belongs, has been explored. For example, the synthesis of chiral epichlorohydrin has been achieved using immobilized halohydrin dehalogenase in a packed-bed bioreactor, demonstrating the potential for biocatalytic continuous flow processes in producing chiral halo-alcohols. nih.gov

Photocatalytic and Electrochemical Approaches to Chiral Bromo-hydroxy Esters

Photocatalysis and electrochemistry represent two rapidly advancing fields in organic synthesis that offer green and efficient alternatives to traditional methods. rsc.org These techniques utilize light and electricity, respectively, to drive chemical reactions, often under mild conditions and with high selectivity.

Photocatalytic Synthesis

Visible-light photocatalysis has been successfully applied to the synthesis of β-hydroxy acid derivatives from alkenes. rsc.org This approach typically involves the generation of a radical species that adds to an alkene, followed by a subsequent reaction to install the hydroxyl group. While direct asymmetric photocatalytic bromohydroxylation of an appropriate alkene precursor to this compound is a challenging transformation, related methodologies provide a proof of concept. For instance, catalytic enantioselective bromohydroxylation of cinnamyl alcohols has been achieved with high enantioselectivity using a chiral catalyst in the presence of a bromine source and water. nih.gov

A potential photocatalytic route to a precursor of this compound could involve the asymmetric α-hydroxylation of an α-bromo ester. Research has shown the selective debromination and α-hydroxylation of α-bromo ketones using Hantzsch esters as photoreductants, suggesting the feasibility of manipulating the functionality at the α-position photochemically. researchgate.net The development of a chiral photocatalyst that could facilitate the stereoselective introduction of a hydroxyl group would be a significant advancement.

Electrochemical Synthesis

Electrosynthesis provides a unique platform for the generation of reactive intermediates under controlled conditions. The electrochemical synthesis of halohydrins from alkenes has been demonstrated, where an electrochemically generated halogen cation (e.g., Br+) reacts with an alkene in the presence of water. nih.gov While achieving high enantioselectivity in such reactions without a chiral mediator is difficult, the use of chiral electrodes or chiral supporting electrolytes presents a promising avenue for asymmetric electrosynthesis. electrosynthesis.com

Another relevant electrochemical approach is the deprotonation of halohydrins to form epoxides, which can then be opened stereoselectively. nih.gov An electrochemical strategy could be envisioned where an achiral bromohydrin is converted to a racemic epoxide, followed by a kinetic resolution using a chiral nucleophile to afford the desired (S)-enantiomer of a related hydroxy compound. Furthermore, electrochemical methods have been developed for the regio- and stereoselective alkylation of Morita–Baylis–Hillman adducts, showcasing the potential of electrosynthesis in constructing complex chiral molecules. nih.govacs.org

Table 2: Overview of Advanced Synthetic Approaches to Chiral Bromo-hydroxy Esters

| Methodology | Principle | Potential Advantages for this compound Synthesis | Key Challenges |

| Continuous Flow Chemistry | Reactions are performed in a continuously flowing stream. | Enhanced control over reaction parameters, improved safety, and scalability. | Development of robust and highly selective immobilized catalysts. |

| Photocatalysis | Uses light to initiate and drive chemical reactions. | Mild reaction conditions, high functional group tolerance. | Achieving high enantioselectivity in the direct bromohydroxylation. |

| Electrochemistry | Employs an electric current to drive non-spontaneous reactions. | Avoids the use of stoichiometric chemical oxidants or reductants, precise control over redox potential. | Development of effective chiral electrodes or mediators for asymmetric induction. |

Stereochemical Characterization and Advanced Analytical Methodologies for S Ethyl 4 Bromo 3 Hydroxybutanoate

Determination of Enantiomeric Excess and Absolute Configuration

The enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other. Accurate determination of ee is crucial for ensuring the efficacy and safety of chiral drugs derived from intermediates like (S)-Ethyl 4-bromo-3-hydroxybutanoate.

Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary and powerful technique for the separation and quantification of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus, their separation.

For the analysis of ethyl 4-bromo-3-hydroxybutanoate, a well-established HPLC method employs a polysaccharide-based chiral stationary phase. Specifically, the Chiralcel AD-H column, which is based on amylose (B160209) tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel, has demonstrated effective separation of the (R) and (S) enantiomers. google.com The differential interaction of the enantiomers with the chiral polymer creates transient diastereomeric complexes, allowing for their resolution.

A typical set of experimental conditions for this separation is detailed in the table below.

| Parameter | Condition | Reference |

|---|---|---|

| Chiral Stationary Phase | Chiralcel AD-H (0.46 cm x 25 cm) | google.com |

| Mobile Phase | Hexane: Isopropyl Alcohol (90:10 v/v) | google.com |

| Flow Rate | 0.7 mL/min | google.com |

| Detection | UV at 220 nm | google.com |

| Retention Time of (S)-enantiomer | 11.24 min | google.com |

| Retention Time of (R)-enantiomer | 12.23 min | google.com |

Under these conditions, baseline separation of the two enantiomers is achieved, enabling accurate quantification of the enantiomeric excess by integrating the peak areas of the respective enantiomers.

Chiral Gas Chromatography (GC) is another valuable technique for the determination of enantiomeric purity, particularly for volatile compounds. Similar to chiral HPLC, chiral GC employs a capillary column coated with a chiral stationary phase. Cyclodextrin derivatives are commonly used as CSPs in chiral GC due to their ability to form inclusion complexes with a wide range of chiral molecules.

While a specific method for this compound is not extensively detailed in the literature, methods for closely related analogs provide a strong indication of suitable conditions. For instance, the enantiomeric excess of the analogous ethyl (S)-4-chloro-3-hydroxybutanoate has been successfully determined using a CP-Chirasil Dex CB column. asianpubs.org This stationary phase consists of a permethylated beta-cyclodextrin (B164692) bonded to a polysiloxane, which provides a chiral environment for the separation of enantiomers.

Based on the analysis of analogous compounds, a prospective chiral GC method for ethyl 4-bromo-3-hydroxybutanoate would likely involve the following parameters:

| Parameter | Projected Condition | Reference |

|---|---|---|

| Chiral Stationary Phase | Cyclodextrin-based (e.g., CP-Chirasil Dex CB or similar) | asianpubs.org |

| Column Dimensions | e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness | gcms.cz |

| Carrier Gas | Helium or Hydrogen | gcms.cz |

| Temperature Program | An optimized temperature gradient would be required to ensure adequate separation and peak shape. | gcms.cz |

| Detector | Flame Ionization Detector (FID) | gcms.cz |

For some β-hydroxy esters, derivatization may be necessary prior to GC analysis to improve volatility and thermal stability.

Spectroscopic Characterization Techniques for Stereochemical Assignment (e.g., Nuclear Magnetic Resonance applications in chiral analysis)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can be adapted for the determination of enantiomeric excess and the assignment of absolute configuration. Since enantiomers are isochronous in an achiral solvent (i.e., they have identical NMR spectra), the use of a chiral auxiliary is necessary to induce diastereomeric differentiation. This can be achieved through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).

Chiral solvating agents form transient diastereomeric complexes with the enantiomers of the analyte, leading to the observation of separate signals for each enantiomer in the NMR spectrum. For compounds containing hydroxyl and halo-substituents, chiral amines such as 1,2-diphenyl-1,2-diaminoethane have been shown to be effective in inducing chemical shift non-equivalence for analogous chiral α-halo carboxylic acids. dur.ac.uk The enantiomeric excess can then be determined by integrating the corresponding signals.

Alternatively, chiral derivatizing agents react with the analyte to form stable diastereomers, which inherently have different NMR spectra. A common CDA for chiral alcohols is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride. The resulting Mosher's esters exhibit distinct chemical shifts, particularly for protons close to the newly formed chiral center, allowing for the determination of enantiomeric excess.

Crystallographic Studies for Absolute Stereochemistry Elucidation

X-ray crystallography is the most definitive method for the determination of the absolute stereochemistry of a crystalline compound. This technique allows for the direct visualization of the three-dimensional arrangement of atoms in a molecule, providing unequivocal proof of its absolute configuration.

A thorough search of the current scientific literature and crystallographic databases did not yield any published crystal structures for this compound. The absence of such data means that the absolute configuration of this compound has likely been established through chemical correlation to compounds of known stereochemistry or by the use of stereoselective synthesis methods where the stereochemical outcome is predictable. While crystallographic data for structurally related compounds exists, direct evidence for the solid-state conformation and absolute configuration of this compound from single-crystal X-ray diffraction is not currently available in the public domain.

Reactivity and Advanced Chemical Transformations of S Ethyl 4 Bromo 3 Hydroxybutanoate

Nucleophilic Substitution Reactions at the Bromine Center

The primary carbon-bromine bond in (S)-ethyl 4-bromo-3-hydroxybutanoate is susceptible to nucleophilic attack, making it a valuable precursor for introducing a variety of functional groups. chemicalbook.com This reactivity is fundamental to its role as a four-carbon chiral synthon.

A significant application of this compound and its chloro-analog is the synthesis of Ethyl (R)-4-cyano-3-hydroxybutanoate, a key intermediate in the manufacturing of cholesterol-lowering drugs like atorvastatin. google.com This transformation can be achieved through both enzymatic and purely chemical routes.

The enzymatic method often employs a halohydrin dehalogenase. google.com In this biocatalytic process, the enzyme first facilitates an intramolecular cyclization to form an epoxide intermediate. This epoxide is then subjected to a ring-opening reaction by a cyanide source, such as sodium cyanide or hydrocyanic acid, to yield the final product. google.com For instance, using a halohydrin dehalogenase from Escherichia coli on the analogous (S)-4-chloro-ethyl 3-hydroxybutanoate in an aqueous phase with sodium cyanide and hydrocyanic acid produces Ethyl (R)-4-cyano-3-hydroxybutanoate with high chemical (98%) and optical (99%) purity. google.com

Table 1: Synthesis of Ethyl (R)-4-cyano-3-hydroxybutanoate

| Starting Material | Method | Key Reagents | Product | Purity/Yield |

|---|---|---|---|---|

| (S)-Ethyl 4-chloro-3-hydroxybutanoate | Enzymatic | Halohydrin dehalogenase, NaCN, HCN | Ethyl (R)-4-cyano-3-hydroxybutanoate | 98% chemical, 99% optical, 67% yield google.com |

| L-(-)-Malic acid | Chemical | Esterification, Reduction, Bromination, Cyanation reagents | Ethyl (R)-4-cyano-3-hydroxybutanoate | 56.7% overall yield |

The conversion of the (S)-halo ester to the (R)-cyano ester is a classic example of a reaction involving stereoinversion. This inversion of configuration is a direct consequence of the reaction mechanism, particularly in the enzymatic pathway.

The process proceeds via two sequential nucleophilic substitution (SN2) reactions:

Intramolecular Cyclization: The hydroxyl group at C3 acts as an internal nucleophile, attacking the C4 carbon and displacing the bromide ion. This results in the formation of a chiral epoxide intermediate. This step proceeds with inversion of configuration at C4, but the stereocenter at C3 dictates the stereochemistry of the resulting epoxide.

Nucleophilic Ring-Opening: The cyanide ion (CN⁻) then acts as an external nucleophile, attacking the terminal C4 carbon of the epoxide. This epoxide ring-opening is highly regioselective due to the lower steric hindrance at the terminal carbon. This second SN2 reaction inverts the configuration at C4 again, but the crucial stereochemical outcome is the inversion at the C3 center relative to the starting material's functional group arrangement, leading to the (R)-configuration in the final product.

This two-step, enzyme-mediated sequence ensures high fidelity in both regioselectivity (attack at C4) and stereochemical outcome (inversion from S to R), which is critical for the synthesis of enantiomerically pure pharmaceutical intermediates. google.com

Transformations Involving the Secondary Hydroxyl Group

The secondary hydroxyl group at the C3 position offers another site for chemical modification, including esterification to form protective groups or oxidation to a ketone.

The secondary alcohol in this compound can undergo esterification with various acylating agents. cymitquimica.com This reaction is often employed to protect the hydroxyl group during subsequent synthetic steps that might involve conditions incompatible with a free alcohol.

Common protecting groups for secondary alcohols include silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBS) ether. The protection can be achieved by reacting the alcohol with the corresponding silyl chloride (e.g., TBS-Cl) in the presence of a mild base like imidazole. In one synthetic route toward Ethyl (R)-4-cyano-3-hydroxybutanoate, the hydroxyl group of (S)-4-chloro-ethyl 3-hydroxybutanoate was protected as a silyl ether before the cyanation step. google.com This strategy prevents the hydroxyl group from interfering with other reagents or acting as an intramolecular nucleophile under undesired conditions. The removal of such protecting groups is typically straightforward, often using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF).

General derivatization techniques for hydroxyl groups, such as acylation with acyl chlorides or anhydrides, are also applicable to this molecule to enhance its properties for analytical purposes or to introduce specific functionalities. nih.govresearchgate.net

The secondary hydroxyl group can be oxidized to a carbonyl group, yielding Ethyl 4-bromo-3-oxobutanoate (also known as ethyl 4-bromoacetoacetate). chemicalbook.comchemspider.comnih.gov This transformation converts the chiral center into a prochiral ketone, which is a valuable intermediate for various synthetic applications.

While the direct oxidation of this compound is not widely detailed, the reverse reaction—the stereoselective reduction of ethyl 4-bromo-3-oxobutanoate—is a known method for preparing the chiral alcohol. nih.govresearchgate.net Standard oxidation protocols, such as the Swern oxidation (using oxalyl chloride and DMSO) or the Dess-Martin periodinane (DMP) oxidation, are suitable for converting secondary alcohols to ketones under mild conditions and would be applicable here.

The resulting product, ethyl 4-bromo-3-oxobutanoate, is a bifunctional compound with both an electrophilic ketone and a reactive primary bromide. It serves as a starting material for synthesizing heterocyclic compounds like thiazoles and imidazopyrimidines. chemicalbook.com

Stereoselective and Regioselective Reactions of the Bromine and Hydroxyl Functionalities

The true synthetic power of this compound is realized in reactions that strategically utilize both the hydroxyl and bromine functionalities. The proximity and specific stereochemical arrangement of these groups allow for highly controlled transformations.

Functional Group Interconversions for Synthetic Diversification

The synthetic utility of this compound is largely derived from the differential reactivity of its hydroxyl and bromo functionalities. These groups can be selectively transformed into a variety of other functionalities, paving the way for the construction of diverse molecular architectures.

Displacement of the Bromide

The primary bromide in this compound is susceptible to nucleophilic substitution, enabling the introduction of a wide range of functional groups at the C4 position.

One of the most documented transformations is the conversion to a nitrile, yielding (R)-4-cyano-3-hydroxybutanoate. This reaction is significant as the product is a key intermediate in the synthesis of various pharmaceuticals. While many studies focus on the analogous chloro-compound, the principles are directly applicable. For instance, a process starting from L-(-)-malic acid involves a bromination step followed by cyanation to produce ethyl (R)-4-cyano-3-hydroxybutyrate, demonstrating the feasibility of this conversion. researchgate.net Enzymatic methods have also been developed for the cyanation of the corresponding chloro-analogue, which suggest a similar potential for the bromo-compound. google.comgoogle.com These enzymatic reactions, often utilizing halohydrin dehalogenase, can proceed under mild conditions with high yields and stereoselectivity. google.comgoogle.combldpharm.com

The displacement of the bromide is not limited to cyanide. Other nucleophiles can be employed to introduce different functionalities. For example, reaction with sodium azide (B81097) would lead to the formation of (S)-ethyl 4-azido-3-hydroxybutanoate, a precursor for amines. Similarly, reaction with thiolates could be used to introduce sulfur-containing moieties.

| Nucleophile | Reagent | Product | Significance |

| Cyanide | Sodium Cyanide (NaCN) | (R)-Ethyl 4-cyano-3-hydroxybutanoate | Intermediate for pharmaceuticals |

| Azide | Sodium Azide (NaN3) | (S)-Ethyl 4-azido-3-hydroxybutanoate | Precursor to amines |

| Thiolates | R-SNa | (S)-Ethyl 3-hydroxy-4-(alkylthio)butanoate | Introduction of sulfur functionalities |

Transformations of the Hydroxyl Group

The secondary hydroxyl group at the C3 position offers another site for synthetic modification, including protection, esterification, and etherification.

Protection of the Hydroxyl Group: To perform selective chemistry at the C4 position without interference from the hydroxyl group, it is often necessary to protect it. Standard protecting groups for alcohols, such as silyl ethers (e.g., tert-butyldimethylsilyl ether), can be employed. This would involve reacting this compound with the corresponding silyl chloride in the presence of a base like imidazole.

| Transformation | Reagents | Product Functional Group |

| Silyl Ether Protection | TBDMSCl, Imidazole | -OSi(CH₃)₂(C(CH₃)₃) |

| Esterification | RCOCl, Pyridine | -OC(O)R |

| Etherification | R-Br, NaH | -OR |

Intramolecular Reactions

The proximate positioning of the hydroxyl and bromo groups in this compound allows for intramolecular reactions. Treatment with a base can induce an intramolecular Williamson ether synthesis, leading to the formation of a chiral epoxide, ethyl (S)-glycidate. This transformation is a valuable route to chiral epoxides, which are themselves important synthetic intermediates.

| Reaction | Reagent | Product |

| Intramolecular Cyclization | Base (e.g., NaOH) | Ethyl (S)-glycidate |

The ability to selectively and sequentially modify the functional groups of this compound underscores its importance as a versatile chiral starting material for the synthesis of a wide range of complex organic molecules.

Strategic Applications in Complex Molecule Synthesis

Role as a Key Chiral Intermediate in Pharmaceutical Synthesis

The stereochemically defined structure of (S)-Ethyl 4-bromo-3-hydroxybutanoate makes it a crucial intermediate in the pharmaceutical industry. The ability to introduce a specific stereocenter early in a synthetic sequence is a key strategy for efficiently producing enantiomerically pure active pharmaceutical ingredients (APIs). This compound and its close analogues serve as foundational synthons for several important classes of drugs.

This compound and its chloro-analogue, (S)-ethyl 4-chloro-3-hydroxybutanoate ((S)-CHBE), are critical precursors for the synthesis of the chiral side chains of HMG-CoA reductase inhibitors, commonly known as statins. researchgate.netnih.gov These drugs are widely used to lower cholesterol levels. The key structural motif provided by these building blocks is the (3S)-hydroxy group, which is essential for the pharmacological activity of many statins.

The synthesis often involves the conversion of (S)-CHBE into ethyl (R)-4-cyano-3-hydroxybutanoate, a key hydroxynitrile intermediate. google.comgoogle.com This transformation is typically achieved enzymatically, for example, using a halohydrin dehalogenase, which first forms an epoxide that is then opened by a cyanide source. google.com This hydroxynitrile is a direct precursor to the side chain of blockbuster drugs like Atorvastatin. The process highlights the industrial importance of these C4 chiral synthons in producing complex APIs.

| Statin Drug | Key Chiral Intermediate | Precursor Building Block |

|---|---|---|

| Atorvastatin | Ethyl (R)-4-cyano-3-hydroxybutanoate | (S)-Ethyl 4-chloro-3-hydroxybutanoate |

| Rosuvastatin | (R)-Ethyl-3-hydroxyglutarate | Racemic ethyl 4-cyano-3-hydroxybutyate |

Chiral 4-amino-3-hydroxybutanoic acid (GABOB) is a compound of significant pharmacological interest due to its activity as a neuromodulator in the central nervous system. The synthesis of enantiomerically pure GABOB often relies on chiral building blocks like ethyl 4-halo-3-hydroxybutanoate. Specifically, (R)-GABOB can be synthesized from the enantiomeric precursor, (R)-ethyl 4-chloro-3-hydroxybutanoate. researchgate.net

The synthesis involves a nucleophilic substitution of the chloride with an azide (B81097) group, followed by reduction of the azide to a primary amine and subsequent hydrolysis of the ethyl ester to yield the final carboxylic acid. This pathway demonstrates how the C4 synthon provides the complete carbon backbone and the crucial stereocenter for the target molecule.

The structural motif of a 3-hydroxybutanoate ester is a recurring feature in various bioactive molecules. The closely related compound, ethyl (S)-3-hydroxybutyrate, is a known and important chiral intermediate in the synthesis of carbapenem (B1253116) antibiotics and certain insect pheromones. researchgate.net Carbapenems are a class of broad-spectrum β-lactam antibiotics. The chiral hydroxy group is incorporated into the core structure of these complex antibacterial agents.

The presence of the C4 bromine atom in this compound provides an additional reactive site, making it a highly adaptable building block for these synthetic targets. The bromide can act as a leaving group for carbon-carbon bond formation or be converted into other functional groups, facilitating its elaboration into the complex frameworks of carbapenems or the specific structures of pheromones. researchgate.net

Utility in Natural Product Total Synthesis Strategies

Optically active ethyl 3-hydroxybutanoate is recognized as a valuable chiral building block for the total synthesis of various natural products. orgsyn.org The defined stereocenter at C3 serves as a strategic starting point for controlling the stereochemistry of subsequent steps. The versatility of this structural unit is demonstrated by its use in the synthesis of a range of natural products.

The bromo-functionalization in this compound further enhances its utility, providing a convenient handle for introducing additional complexity through substitution or elimination reactions. This makes it an even more powerful tool for synthetic chemists aiming to construct intricate natural product architectures.

| Natural Product | Class | Chiral Precursor |

|---|---|---|

| (S)-(+)-Sulcatol | Pheromone | (S)-Ethyl 3-hydroxybutanoate |

| (R)-(−)-Lavandulol | Terpene | (R)-Ethyl 3-hydroxybutanoate |

| (R, R)-Pyrenophorin | Macrolide | (R)-Ethyl 3-hydroxybutanoate |

Source: Organic Syntheses Procedure orgsyn.org

Applications in Chiral Agrochemistry and Specialty Chemicals Production

The demand for enantiomerically pure compounds extends beyond pharmaceuticals into the agrochemical and specialty chemical sectors. nih.govwiley-vch.de Chiral building blocks are essential for producing active ingredients with higher efficacy and improved environmental profiles. nih.gov Compounds such as this compound and related structures are valuable intermediates in the synthesis of these specialized molecules. cymitquimica.comfishersci.ca

The combination of chirality and multiple reactive sites allows for the creation of novel pesticides and other agrochemicals where specific stereoisomers exhibit the desired biological activity while others may be inactive or even detrimental. nih.gov This makes such chiral synthons enabling tools in the development of modern, efficient, and sustainable chemical products. cymitquimica.comtaylorfrancis.com

Mechanistic Insights and Computational Chemistry Studies

Reaction Mechanism Elucidation in Catalytic Processes (e.g., enzyme-catalyzed reactions)

The enzymatic synthesis of (S)-Ethyl 4-bromo-3-hydroxybutanoate typically involves the stereoselective reduction of the prochiral ketone, ethyl 4-bromo-3-oxobutanoate. This reduction is often catalyzed by ketoreductases (KREDs) or carbonyl reductases, which belong to the broader class of oxidoreductases. These enzymes utilize a cofactor, usually NADPH or NADH, to deliver a hydride ion to the carbonyl carbon of the substrate.

The elucidation of the reaction mechanism through computational methods, such as quantum mechanics (QM) and combined quantum mechanics/molecular mechanics (QM/MM) calculations, provides a detailed picture of the transition state, which is the highest energy point along the reaction coordinate. Understanding the structure and energetics of the transition state is key to comprehending the enzyme's catalytic power and stereoselectivity.

For the reduction of β-keto esters, the generally accepted mechanism involves a hydride transfer from the nicotinamide cofactor to the carbonyl carbon of the substrate. The stereochemical outcome (i.e., the formation of the (S)-enantiomer) is dictated by the precise orientation of the substrate and cofactor within the enzyme's active site. Computational studies on related reductase-catalyzed reactions have helped to visualize this process. For instance, theoretical analyses of ketoreductases have shed light on the factors governing chemoselectivity and stereoselectivity, demonstrating that the intricate network of interactions within the active site pre-organizes the substrate for facial-selective hydride attack. acs.org

Computational Modeling of Molecular Conformation and Stereoisomeric Properties of this compound

Computational modeling provides valuable information about the three-dimensional structure and conformational preferences of this compound. Methods such as molecular mechanics (MM) and density functional theory (DFT) can be employed to calculate the potential energy surface of the molecule, identifying low-energy conformers.

The stereoisomeric properties, particularly the stability of the (S)- versus the (R)-enantiomer, can be assessed computationally. While the enantiomers themselves have identical energies in an achiral environment, their interactions with a chiral environment, such as an enzyme active site, will differ. Understanding the preferred conformations of the substrate, ethyl 4-bromo-3-oxobutanoate, and the product, this compound, is crucial for comprehending how the enzyme selectively binds the substrate and stabilizes the transition state leading to the (S)-product.

Enzyme-Substrate Binding and Catalytic Mechanism Simulations (e.g., molecular docking for lipases and reductases)

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques to study the binding of a substrate to an enzyme and the subsequent catalytic mechanism.

Molecular Docking is used to predict the preferred binding mode of a ligand (in this case, ethyl 4-bromo-3-oxobutanoate) to a receptor (the reductase). The process involves sampling a large number of possible conformations and orientations of the substrate within the enzyme's active site and scoring them based on their interaction energies. For the synthesis of the (S)-enantiomer, a successful docking pose would place the re-face of the carbonyl group in close proximity to the hydride-donating carbon of the NADPH/NADH cofactor.

Molecular Dynamics (MD) Simulations provide a dynamic view of the enzyme-substrate complex over time. Starting from a docked pose, an MD simulation can reveal the flexibility of the active site, the role of specific amino acid residues in substrate binding and catalysis, and the conformational changes that occur during the reaction process. For example, MD simulations have been used to understand how mutations in a ketoreductase can alter its stereoselectivity by changing the binding mode of the substrate. rsc.org

The following table summarizes key amino acid residues that are often implicated in the binding and stereoselective reduction of β-keto esters in reductases, based on studies of related enzymes.

| Residue Type | Typical Location | Potential Role in Catalysis |

| Tyrosine | Catalytic triad | Proton donor to the carbonyl oxygen |

| Serine | Catalytic triad | Stabilizing the catalytic tyrosine |

| Lysine | Catalytic triad | Lowering the pKa of the catalytic tyrosine |

| Asparagine | Active site pocket | Orienting the substrate via hydrogen bonding |

| Tryptophan | Active site pocket | Steric hindrance to guide substrate orientation |

Theoretical Prediction of Reaction Selectivity and Pathway Optimization

A major goal of computational chemistry in enzymology is to predict and explain the selectivity of enzymatic reactions. For the synthesis of this compound, the key is to understand why the (S)-enantiomer is preferentially formed over the (R)-enantiomer.

Theoretical models can be used to calculate the energy barriers for the formation of both enantiomers. The difference in these energy barriers (ΔΔG‡) is directly related to the enantiomeric excess (ee) observed experimentally. By analyzing the transition state structures for both the (S)- and (R)-pathways, researchers can identify the specific steric and electronic interactions that favor one pathway over the other.

This predictive power allows for the rational design of enzyme mutants with improved or even inverted stereoselectivity. For example, by identifying residues that clash with the substrate in the transition state leading to the undesired (R)-enantiomer, site-directed mutagenesis can be employed to replace these residues with smaller ones, thereby lowering the energy barrier for the (R)-pathway. Structure-guided protein engineering, assisted by computational methods, has been successfully used to develop versatile ketoreductases for the synthesis of various chiral alcohols. rsc.org

Furthermore, computational studies can aid in optimizing the reaction pathway by investigating the effects of solvent, temperature, and pH on enzyme structure and activity. For instance, MD simulations can be performed under different conditions to assess the stability and dynamics of the enzyme, providing insights that can guide the optimization of the biocatalytic process.

Sustainability and Green Chemistry Principles in S Ethyl 4 Bromo 3 Hydroxybutanoate Production

Environmental Advantages of Biocatalytic Synthesis and Reduced Waste Generation

The enzymatic production of (S)-4-bromo-3-hydroxybutyrate esters represents a significant advancement in green chemistry. nih.govresearchgate.net Traditional chemical synthesis routes often rely on harsh reagents, stoichiometric amounts of catalysts that are difficult to recover, and often produce significant quantities of waste. In contrast, biocatalytic methods offer a more sustainable alternative.

One of the primary environmental benefits of biocatalysis is the reduction in waste generation. Enzymes, being highly specific catalysts, can lead to cleaner reactions with fewer byproducts. This is particularly evident in the asymmetric reduction of ethyl 4-bromo-3-oxobutanoate to (S)-Ethyl 4-bromo-3-hydroxybutanoate. The high enantioselectivity of enzymes minimizes the formation of the undesired (R)-enantiomer, thereby eliminating the need for wasteful chiral resolution steps.

The use of whole-cell biocatalysts, such as recombinant Escherichia coli or various yeast strains, further enhances the sustainability of the process. nih.gov These systems are often described as "low-cost" production methods as they obviate the need for the isolation and purification of enzymes. Moreover, whole-cell systems can regenerate expensive cofactors like NAD(P)H in situ, which is a significant advantage over using isolated enzymes where the cofactor must be supplied and regenerated externally. This internal cofactor regeneration contributes to a more efficient and less wasteful process.

The enzymatic production of the related compound, (S)-4-chloro-3-hydroxybutyrate, has been more extensively studied, and the findings are largely applicable to its bromo-analogue. nih.gov For instance, the use of recombinant E. coli cells expressing specific reductases has been shown to achieve high yields and enantiomeric excess, leading to a significant reduction in waste compared to traditional chemical methods. nih.govnih.gov The main waste products in these biocatalytic processes are typically the biomass itself and components of the culture medium, which are often biodegradable.

It is noteworthy that the enzymatic production of (S)-4-bromo-3-hydroxybutyrate has been comparatively less explored due to the potential toxicity of bromide to some biocatalysts. nih.govresearchgate.net However, research has led to the isolation and engineering of robust enzymes, such as β-keto ester reductases and alcohol dehydrogenases, that can efficiently catalyze the reduction of methyl 4-bromo-3-oxobutyrate with high optical purity and productivity. nih.govresearchgate.net

Development of Eco-Friendly Reaction Media and Solvent Systems (e.g., biphasic systems)

A key aspect of green chemistry is the replacement of volatile and hazardous organic solvents with more environmentally friendly alternatives. In the context of this compound production, significant progress has been made in the development of eco-friendly reaction media, with a particular focus on biphasic systems.

Aqueous-organic solvent biphasic systems have emerged as a highly effective strategy for the biocatalytic reduction of halo-3-oxobutanoates. nih.gov In such a system, the enzymatic reaction occurs in the aqueous phase where the biocatalyst resides, while the substrate and product are primarily partitioned in the organic phase. This setup offers several advantages:

Reduced Substrate and Product Inhibition: High concentrations of the substrate, ethyl 4-bromo-3-oxobutanoate, and the product, this compound, can be inhibitory or toxic to the biocatalyst. In a biphasic system, the organic phase acts as a reservoir for the substrate and an extraction medium for the product, keeping their concentrations in the aqueous phase low and thus protecting the enzyme.

Simplified Product Recovery: The product is concentrated in the organic phase, which simplifies its separation from the aqueous phase containing the biocatalyst and other medium components. This can reduce the energy and materials required for downstream processing.

Research on the synthesis of the chloro-analogue, (S)-ethyl 4-chloro-3-hydroxybutanoate, has demonstrated the effectiveness of various organic solvents in biphasic systems. For instance, in a water/n-butyl acetate (B1210297) system, a recombinant whole-cell catalyst produced a high concentration of the product in the organic phase with a high molar yield. nih.gov The choice of the organic solvent is crucial and is often guided by factors such as biocompatibility, partitioning coefficients of the substrate and product, and environmental impact.

The following table summarizes the findings from a study on the biocatalytic synthesis of (S)-4-chloro-3-hydroxybutanoate ethyl ester in different reaction systems, highlighting the advantages of a biphasic setup.

| Reaction System | Product Concentration (mM) | Molar Yield (%) | Enantiomeric Excess (%) |

| Aqueous Monophasic | Lower | Lower | >99 |

| Water/n-butyl acetate Biphasic | 1,398 | 90.7 | >99 |

Data adapted from a study on (S)-4-chloro-3-hydroxybutanoate ethyl ester synthesis. nih.gov

This data clearly illustrates the superior performance of the biphasic system in terms of product concentration and molar yield, which are key metrics for a more sustainable and efficient process.

Atom Economy and Waste Minimization in Synthetic Routes

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com An ideal reaction would have a 100% atom economy, meaning all the atoms of the reactants are incorporated into the final product, with no byproducts.

The primary synthetic route to this compound is the asymmetric reduction of ethyl 4-bromo-3-oxobutanoate. Let's consider the atom economy of this reduction step.

Biocatalytic Reduction:

In a typical biocatalytic reduction using a whole-cell system, a hydrogen donor is required to regenerate the cofactor (e.g., NADH or NADPH). Often, a simple alcohol like isopropanol (B130326) or a sugar like glucose is used for this purpose.

Reactants: Ethyl 4-bromo-3-oxobutanoate, Hydrogen (from a donor)

Product: this compound

Byproduct (from hydrogen donor): For example, if isopropanol is the hydrogen donor, it is oxidized to acetone.

The core reduction reaction is an addition reaction where two hydrogen atoms are added across the carbonyl group. Addition reactions are inherently atom-economical. If we consider the theoretical addition of molecular hydrogen, the atom economy would be 100%. However, in practice, the use of a co-substrate as a hydrogen donor introduces byproducts.

Chemical Reduction:

A common chemical reducing agent for ketones is sodium borohydride (B1222165) (NaBH₄). researchgate.net

Reactants: Ethyl 4-bromo-3-oxobutanoate, Sodium borohydride, Solvent (e.g., methanol (B129727) or ethanol), and subsequent workup with an acid.

Product: this compound (as a racemic mixture without a chiral catalyst).

Byproducts: Borate salts, sodium salts from the workup, and potentially other side products.

The use of stoichiometric reducing agents like NaBH₄ leads to a lower atom economy due to the generation of inorganic byproducts that are not incorporated into the final product.

The table below provides a qualitative comparison of the atom economy for the reduction step in the synthesis of this compound.

| Synthetic Route | Key Reagents | Key Byproducts | Atom Economy |

| Biocatalytic Reduction | Biocatalyst (enzyme/whole cell), Hydrogen donor (e.g., glucose, isopropanol) | Oxidized hydrogen donor (e.g., gluconic acid, acetone), Biomass | High (for the core reduction) |

| Chemical Reduction | Sodium borohydride, Acid (for workup) | Borate salts, Sodium salts | Lower |

Waste Minimization:

Future Research Directions and Industrial Prospects for S Ethyl 4 Bromo 3 Hydroxybutanoate

Discovery and Engineering of Novel Biocatalysts with Enhanced Efficiency and Tolerance

The biocatalytic synthesis of chiral alcohols, such as (S)-Ethyl 4-bromo-3-hydroxybutanoate, relies heavily on the performance of enzymes like ketoreductases (KREDs) and alcohol dehydrogenases (ADHs). rsc.orgnih.gov Future research is intensely focused on discovering new biocatalysts and engineering existing ones to exhibit superior performance under industrial conditions.

Protein engineering, through techniques like directed evolution and rational design, is a cornerstone of this effort. rsc.orgtudelft.nl Directed evolution mimics natural selection in the laboratory to evolve enzymes with desired properties, such as improved catalytic activity, enhanced stability in the presence of organic solvents or at higher temperatures, and refined stereoselectivity. nih.govacs.orgrsc.org For example, researchers have successfully engineered ketoreductase variants that show significantly higher activity towards a wide range of substrates, enabling high-yield, gram-scale production of pharmaceutically relevant chiral alcohols with excellent enantiomeric excess (up to 99% ee). rsc.orgresearchgate.netacs.org Similarly, structure-guided directed evolution of alcohol dehydrogenases has been used to enhance enzyme activity and stereoselectivity for specific substrates. rsc.orgnih.gov

Another critical area is the development and application of robust immobilization techniques. nih.govnih.gov Immobilizing enzymes on solid supports enhances their stability, facilitates their separation from the reaction mixture, and allows for their repeated use, which is crucial for creating economically viable industrial processes. nih.govsci-hub.sedntb.gov.ua Research is exploring various support materials and immobilization methods, such as covalent bonding and entrapment, to improve process economics and efficiency. nih.govdoaj.org The co-immobilization of an enzyme and its necessary cofactor (e.g., NADPH) regeneration system is a particularly promising strategy for streamlining processes and reducing costs. nih.gov

| Enzyme Type | Engineering Strategy | Key Improvements | Relevant Substrates | Citation(s) |

| Ketoreductase (CgKR1) | Site-directed Mutagenesis (F92C/F94W) | Higher activity toward 28 diverse substrates; enabled high substrate loading (>100 g/L). | Prochiral ketones, Ethyl 2-oxo-4-phenylbutyrate | rsc.orgresearchgate.netacs.org |

| Alcohol Dehydrogenase (LbADH) | Semi-rational Design | Increased catalytic activity and thermal stability. | Acetophenone analogs | nih.gov |

| Alcohol Dehydrogenase (TbADH) | Structure-guided Directed Evolution | Enhanced activity and stereoselectivity for specific diones. | 2,2-disubstituted cyclopenta-1,3-diones | rsc.org |

| Ketoreductase (Codexis) | Directed Evolution (19 mutations) | Maintained >99.9% ee while improving activity and stability for large-scale synthesis. | Montelukast precursor | wordpress.com |

Development of More Efficient and Scalable Synthetic Processes (e.g., continuous production methods)

Transitioning from laboratory-scale synthesis to large-scale industrial production presents significant challenges, including reaction efficiency, safety, and cost. numberanalytics.com A major future direction is the shift from traditional batch processing to continuous flow manufacturing for the synthesis of chiral intermediates like this compound. rsc.orgnih.gov

Continuous flow chemistry offers numerous advantages over batch production. bohrium.com These systems, often utilizing microreactors or packed-bed reactors, allow for superior control over reaction parameters such as temperature and pressure, leading to higher yields and selectivities. nih.govwhiterose.ac.uk The improved heat and mass transfer in flow reactors enhances safety, particularly for highly exothermic or hazardous reactions. Furthermore, continuous processing facilitates process intensification—achieving higher productivity from smaller reactor volumes—and simplifies scale-up. numberanalytics.comfrontiersin.org This approach has been successfully applied to the synthesis of various active pharmaceutical ingredients (APIs) and their chiral intermediates, demonstrating its potential to make production more efficient and sustainable. rsc.orgnih.gov

The integration of biocatalysis within continuous flow systems is a particularly promising frontier. whiterose.ac.uk Using immobilized enzymes in packed-bed reactors allows for continuous operation over extended periods, high-throughput production, and simplified product purification. whiterose.ac.ukresearchgate.net This combination of biocatalysis and flow chemistry is key to developing highly efficient, automated, and scalable processes for producing enantiomerically pure compounds. numberanalytics.com Research in this area focuses on optimizing reactor design, improving the stability of immobilized biocatalysts under flow conditions, and developing integrated systems for multi-step syntheses. nih.govwhiterose.ac.uk

| Feature | Batch Processing | Continuous Flow Processing | Citation(s) |

| Process Control | Limited control over temperature/mixing gradients. | Precise control over reaction parameters. | nih.govwhiterose.ac.uk |

| Safety | Higher risk with large volumes of reagents; potential for thermal runaway. | Enhanced safety due to small reactor volumes and superior heat transfer. | whiterose.ac.ukfrontiersin.org |

| Scalability | Scale-up can be complex and non-linear. | Straightforward scalability by extending operation time or parallelizing reactors. | numberanalytics.comfrontiersin.org |

| Efficiency | Often lower space-time yields; downtime between batches. | Higher productivity and space-time yields; potential for 24/7 operation. | numberanalytics.comnih.gov |

| Product Quality | Potential for batch-to-batch variability. | Consistent product quality and purity. | frontiersin.org |

| Integration | Difficult to integrate multiple reaction steps. | Facilitates multi-step, telescoped syntheses, minimizing intermediate isolation. | rsc.orgnih.gov |

Exploration of New Applications as a Versatile Chiral Synthon in Emerging Fields

Chiral building blocks, or synthons, are fundamental to modern medicinal and agricultural chemistry, as the biological activity of a molecule often depends on its specific stereochemistry. nih.govnih.govbuchler-gmbh.com this compound is a versatile chiral synthon, and a key area of future research is the exploration of its application in the synthesis of novel, high-value molecules.